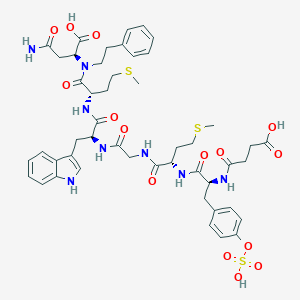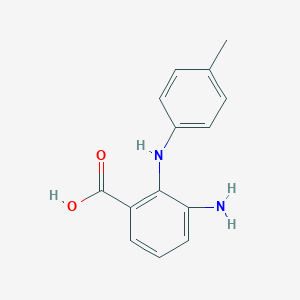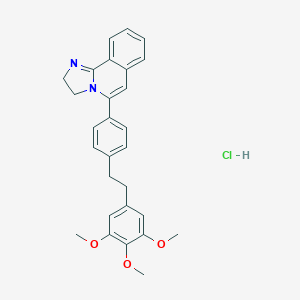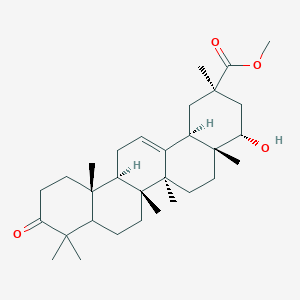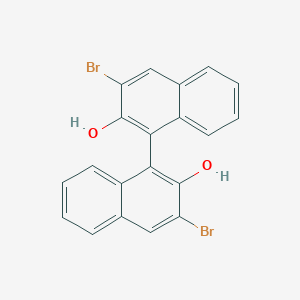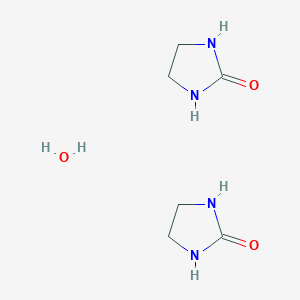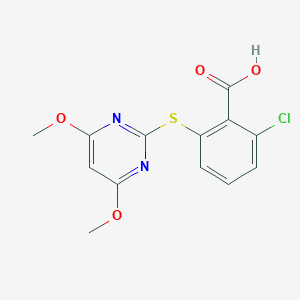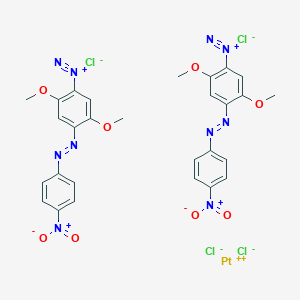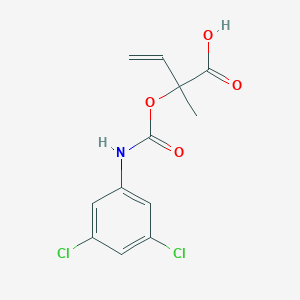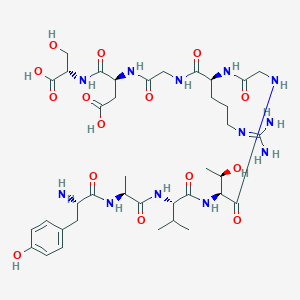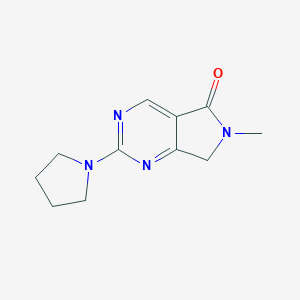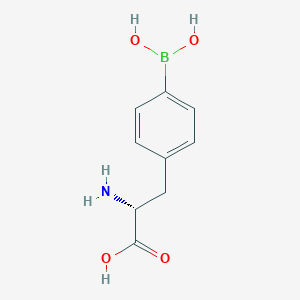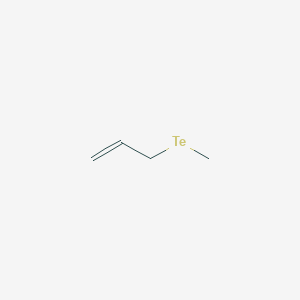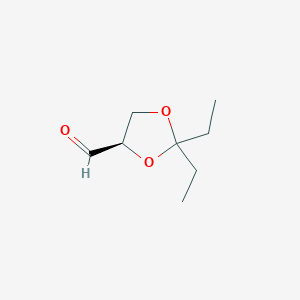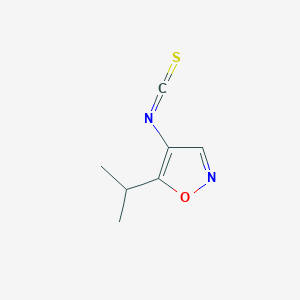
4-Isothiocyanato-5-propan-2-yl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isothiocyanato-5-propan-2-yl-1,2-oxazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a member of the oxazole family of heterocyclic compounds and contains an isothiocyanate functional group. This compound has shown promising results in various scientific research applications, including in the fields of medicine, biology, and chemistry.
Mécanisme D'action
The mechanism of action of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole is not fully understood. However, it is believed to work by inducing apoptosis in cancer cells. Apoptosis is a natural process of programmed cell death that occurs in multicellular organisms. It is a crucial process for maintaining the balance between cell proliferation and cell death. Inducing apoptosis in cancer cells is a promising approach for the development of new anticancer agents.
Effets Biochimiques Et Physiologiques
4-Isothiocyanato-5-propan-2-yl-1,2-oxazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the activity of various enzymes and proteins, including proteasomes, histone deacetylases, and DNA methyltransferases. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole in lab experiments include its unique properties, its ability to induce apoptosis in cancer cells, and its versatility as a reagent for the synthesis of other compounds. However, there are also limitations to its use in lab experiments. These include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for the research on 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole. Some possible future directions include:
1. Further studies on the mechanism of action of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole and its potential use as an anticancer agent.
2. Development of new synthetic methods for the preparation of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole and its analogs.
3. Investigation of the potential use of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole as a reagent for the synthesis of other compounds.
4. Studies on the potential toxicity of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole and its effects on human health.
5. Development of new formulations and delivery systems for 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole for use in medical applications.
Méthodes De Synthèse
The synthesis of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole involves the reaction of 2-amino-2-propanol with carbon disulfide to form the corresponding dithiocarbamate salt. This salt is then treated with methanesulfonyl chloride to form the corresponding mesylate salt. The mesylate salt is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative. Finally, the oxalyl chloride derivative is treated with 2-amino-5-propan-2-yl-1,3-oxazole to form 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole.
Applications De Recherche Scientifique
The unique properties of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole have made it a popular compound for scientific research. It has been used in various scientific research applications, including in the fields of medicine, biology, and chemistry. In medicine, it has been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In biology, it has been used to study the mechanism of action of various enzymes and proteins. In chemistry, it has been used as a reagent for the synthesis of other compounds.
Propriétés
Numéro CAS |
122686-03-7 |
|---|---|
Nom du produit |
4-Isothiocyanato-5-propan-2-yl-1,2-oxazole |
Formule moléculaire |
C7H8N2OS |
Poids moléculaire |
168.22 g/mol |
Nom IUPAC |
4-isothiocyanato-5-propan-2-yl-1,2-oxazole |
InChI |
InChI=1S/C7H8N2OS/c1-5(2)7-6(8-4-11)3-9-10-7/h3,5H,1-2H3 |
Clé InChI |
CPIQZNUODBYMGI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=NO1)N=C=S |
SMILES canonique |
CC(C)C1=C(C=NO1)N=C=S |
Synonymes |
Isoxazole, 4-isothiocyanato-5-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



